N-(2-Aminoethyl)-N-ethylcyclohexanamine dihydrochloride

Catalog No.
S15874847
CAS No.
M.F
C10H24Cl2N2
M. Wt
243.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)-N-ethylcyclohexanamine dihydrochl...

Product Name

N-(2-Aminoethyl)-N-ethylcyclohexanamine dihydrochloride

IUPAC Name

N'-cyclohexyl-N'-ethylethane-1,2-diamine;dihydrochloride

Molecular Formula

C10H24Cl2N2

Molecular Weight

243.21 g/mol

InChI

InChI=1S/C10H22N2.2ClH/c1-2-12(9-8-11)10-6-4-3-5-7-10;;/h10H,2-9,11H2,1H3;2*1H

InChI Key

UFYBYJPNZJSILC-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN)C1CCCCC1.Cl.Cl

N-(2-Aminoethyl)-N-ethylcyclohexanamine dihydrochloride, with the chemical formula C10_{10}H22_{22}Cl2_2N2_2, is a compound that belongs to the class of amines. It is characterized by its two hydrochloride groups, which enhance its solubility in water. This compound is often utilized in various chemical and biological applications due to its unique structural properties, which include a cyclohexane ring and aminoethyl side chains. The compound is also known by its CAS number 1355247-69-6, which is essential for identifying it in chemical databases and regulatory documents .

Such as:

  • Nucleophilic Substitution Reactions: The amino groups can act as nucleophiles, allowing them to react with electrophiles.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts, which is evident in its dihydrochloride form.
  • Condensation Reactions: The compound may undergo condensation reactions with carbonyl compounds to form imines or amides.

These reactions are significant in synthetic organic chemistry and can lead to the formation of more complex molecules.

The synthesis of N-(2-Aminoethyl)-N-ethylcyclohexanamine dihydrochloride can be achieved through several methods:

  • Alkylation of Ethylenediamine: Ethylenediamine can be reacted with cyclohexyl halides under basic conditions to introduce the cyclohexane moiety.
  • Substitution Reactions: Utilizing chloroethane or similar alkyl halides in a high-pressure autoclave setup allows for effective substitution reactions, yielding the desired product .
  • Reduction Processes: Starting from appropriate nitro or carbonyl precursors, reduction reactions can also lead to the formation of this compound.

These methods highlight the versatility in synthesizing this compound through various organic transformations.

N-(2-Aminoethyl)-N-ethylcyclohexanamine dihydrochloride finds applications across several fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents or as a drug candidate itself.
  • Chemical Manufacturing: Its properties make it useful in producing other chemical compounds or as a reagent in organic synthesis.
  • Research: The compound is utilized in biochemical research for studying amine interactions and their effects on biological systems.

Studies involving N-(2-Aminoethyl)-N-ethylcyclohexanamine dihydrochloride often focus on its interactions with other drugs or biological molecules. For instance:

  • Drug Interactions: Investigations into how this compound interacts with common medications (e.g., non-steroidal anti-inflammatory drugs) can reveal potential effects on bioavailability and efficacy .
  • Binding Studies: Research may explore how this compound binds to receptors or enzymes, providing insights into its mechanism of action.

Such studies are crucial for understanding both therapeutic potentials and safety profiles.

Several compounds share structural similarities with N-(2-Aminoethyl)-N-ethylcyclohexanamine dihydrochloride. Here are a few notable examples:

Compound NameStructure/FeaturesUnique Aspects
1,2-EthanediamineTwo amino groups; linear structureUsed widely as a precursor for various amines
N,N-DiethylaminoethanolDiethyl substituents; linear structureExhibits different solubility and reactivity
2-DimethylaminoethanolDimethyl substituents; linear structureKnown for specific pharmacological properties
N,N-Bis(2-aminoethyl)amineTwo amino groups; branched structureMore complex interactions due to multiple amines

These compounds illustrate the diversity within the amine family while highlighting the unique cyclohexane ring present in N-(2-Aminoethyl)-N-ethylcyclohexanamine dihydrochloride, which may influence its physical and chemical properties significantly.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

242.1316542 g/mol

Monoisotopic Mass

242.1316542 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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